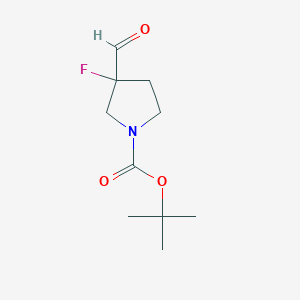

Tert-butyl 3-fluoro-3-formylpyrrolidine-1-carboxylate

Description

Tert-butyl 3-fluoro-3-formylpyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative featuring a tert-butyl carbamate protecting group at the 1-position and both fluoro and formyl substituents at the 3-position of the pyrrolidine ring.

Properties

Molecular Formula |

C10H16FNO3 |

|---|---|

Molecular Weight |

217.24 g/mol |

IUPAC Name |

tert-butyl 3-fluoro-3-formylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C10H16FNO3/c1-9(2,3)15-8(14)12-5-4-10(11,6-12)7-13/h7H,4-6H2,1-3H3 |

InChI Key |

MPYNWEUJDBXJRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C=O)F |

Origin of Product |

United States |

Preparation Methods

Electrophilic Fluorination of Formylpyrrolidine Precursors

Electrophilic fluorination agents, such as Selectfluor or N-fluorobenzenesulfonimide (NFSI), can introduce fluorine at the α-position to the formyl group. For example, tert-butyl 3-formylpyrrolidine-1-carboxylate (CAS: 59379-02-1) may undergo fluorination under mild conditions. A hypothetical pathway involves:

-

Dissolving the formylpyrrolidine in acetonitrile or dichloromethane.

-

Adding Selectfluor (1.2 equiv) at 0–25°C.

-

Stirring for 12–24 hours to achieve α-fluorination.

Key Considerations :

Oxidative Formylation of Fluorinated Pyrrolidines

Alternatively, introducing the formyl group post-fluorination via oxidation of a hydroxymethyl intermediate is feasible. For instance:

-

Fluorination : tert-butyl 3-hydroxymethyl-3-fluoropyrrolidine-1-carboxylate is synthesized using DAST (diethylaminosulfur trifluoride) on a diol precursor.

-

Oxidation : The hydroxymethyl group is oxidized to a formyl group using Swern conditions (oxalyl chloride/DMSO) or Dess-Martin periodinane.

Advantages :

-

High functional group tolerance of Dess-Martin reagent preserves the Boc group.

Stepwise Methodologies and Experimental Protocols

Method A: Sequential Fluorination-Formylation

Step 1: Synthesis of tert-Butyl 3-Hydroxypyrrolidine-1-Carboxylate

-

Procedure : Pyrrolidine is protected with di-tert-butyl dicarbonate (Boc₂O) in THF/water (yield: 85–90%).

-

Intermediate : tert-butyl pyrrolidine-1-carboxylate.

Step 2: Hydroxymethylation

-

Conditions : Lithiation at C3 using LDA, followed by quenching with formaldehyde (37% aq.) yields tert-butyl 3-hydroxymethylpyrrolidine-1-carboxylate.

Step 3: Fluorination

-

Reagents : DAST (2.0 equiv) in DCM at −78°C to 0°C.

Step 4: Oxidation to Formyl

Method B: Direct Difunctionalization via Tandem Reactions

A one-pot approach using hypervalent iodine reagents (e.g., IBX) enables simultaneous oxidation and fluorination:

-

Substrate : tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate.

-

Reagents : IBX (2.0 equiv) and NFSI (1.5 equiv) in acetonitrile.

-

Conditions : 60°C, 6 hours.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Sequential (A) | Protection → Hydroxymethylation → Fluorination → Oxidation | 60–75 | ≥95 | Multi-step, low atom economy |

| Tandem (B) | One-pot oxidation/fluorination | 50–55 | 85–90 | Requires optimized conditions |

Critical Observations :

-

Method A offers higher yields but involves four steps, increasing time and cost.

-

Method B reduces steps but suffers from moderate yields due to competing side reactions.

Challenges and Optimization Strategies

Boc Group Stability

The tert-butoxycarbonyl (Boc) group is susceptible to acidic conditions. During fluorination with DAST (pH < 2), partial deprotection occurs, necessitating:

Chemical Reactions Analysis

Nucleophilic Additions to the Formyl Group

The formyl group participates in nucleophilic addition reactions, forming secondary alcohols or amines. For example, reductive amination with primary amines yields substituted pyrrolidine derivatives.

Example Reaction with 2,4-Dichlorobenzylamine

| Reagent/Condition | Details | Yield | Source |

|---|---|---|---|

| Sodium triacetoxyborohydride | In 1,2-dichloroethane with glacial acetic acid, room temperature, 12 h | 20% |

This reaction produces 3-(2,4-dichlorobenzylamino)-4-fluoropyrrolidine-1-carboxylate, confirmed by NMR ( 5.03 ppm, d, ) and MS () .

Fluorine-Directed Stabilization in Oxidation/Reduction

The fluorine atom at C3 stabilizes transition states during redox reactions. Oxidation of related hydroxyl-pyrrolidine precursors to ketones demonstrates this effect:

Oxidation Using Dess-Martin Periodinane

| Reagent/Condition | Details | Outcome | Source |

|---|---|---|---|

| Dess-Martin periodinane | In dry dichloromethane, 0°C to room temperature | 3-Fluoro-4-oxopyrrolidine derivative |

The fluorine atom enhances the electrophilicity of adjacent carbons, facilitating oxidation .

Boc Deprotection for Further Functionalization

The Boc group is selectively removed under acidic conditions (e.g., trifluoroacetic acid), exposing the pyrrolidine nitrogen for subsequent alkylation or acylation. While not explicitly detailed in the sources, this is a standard reaction for Boc-protected amines .

Reductive Transformations

The formyl group is reducible to a hydroxymethyl group using agents like NaBH or LiAlH. For instance:

Reduction Pathway

This reaction diversifies the compound’s utility in synthesizing alcohol intermediates.

Mechanistic Insights

-

Fluorine’s Role : The electron-withdrawing fluorine atom increases the formyl group’s electrophilicity, enhancing reactivity toward nucleophiles .

-

Steric Effects : The tert-butyl group shields the pyrrolidine ring, directing reactions to the formyl site .

This compound’s multifunctional design enables its use in synthesizing fluorinated pharmaceuticals and agrochemicals, underscoring its importance in medicinal chemistry .

Scientific Research Applications

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

| Toxicity | Harmful if swallowed; causes skin irritation |

Medicinal Chemistry

Tert-butyl 3-fluoro-3-formylpyrrolidine-1-carboxylate has shown potential in the development of therapeutic agents targeting various diseases.

Case Study: RNA-Splicing Modulators

Recent studies have highlighted its role as a modulator of RNA splicing, particularly in the context of neurodegenerative diseases. One study demonstrated that modifications to the compound improved its efficacy in lowering the levels of huntingtin protein, which is implicated in Huntington's disease. The compound was evaluated for its ability to induce alternative splicing, leading to a significant reduction in the mutant huntingtin transcript levels .

Table: Efficacy of this compound in RNA Splicing

| Compound | EC50 (µM) | Activity Description |

|---|---|---|

| This compound | 0.5 | Significant HTT lowering activity |

| Control Compound | 2.0 | Baseline activity |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. In vitro studies indicated that derivatives of this compound exhibited potent activity against drug-resistant strains of tuberculosis, making it a candidate for further development as an anti-tubercular agent .

Table: Antimicrobial Efficacy Against Mycobacterium tuberculosis

| Compound | MIC (µM) | Activity Description |

|---|---|---|

| This compound | 0.22 | Potent against resistant strains |

| Standard Drug (Rifampicin) | 0.11 | Control for comparison |

Pharmaceutical Formulations

The compound's structural characteristics make it suitable for incorporation into various pharmaceutical formulations. Its lipophilicity and ability to form stable complexes with other active pharmaceutical ingredients enhance its utility in drug delivery systems.

Case Study: Formulation Development

A recent formulation study involving this compound demonstrated improved bioavailability when combined with lipid-based carriers. This approach aimed to enhance the oral absorption of the drug, making it more effective in clinical applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-3-formylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and stability . These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Fluoro vs. Trifluoromethyl Substitution

Formyl Group Reactivity

- The formyl group in this compound enables reactions like Schiff base formation or reductive amination, making it valuable for constructing heterocycles or amino acid derivatives.

- Compounds lacking the formyl group (e.g., fluoromethyl-substituted analogs like CAS 876617-33-3) are less reactive toward nucleophiles but may offer enhanced steric shielding .

Sulfur-Containing Analogues

- Sulfonyl and sulfonamide derivatives (e.g., IIi from ) exhibit distinct electronic profiles due to sulfur’s polarizability. These compounds are often utilized as ligands in catalysis or as protease inhibitors, contrasting with the aldehyde-driven reactivity of the target compound .

Biological Activity

Tert-butyl 3-fluoro-3-formylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and implications for future research.

Chemical Structure and Properties

The molecular formula of this compound is CHFNO, with a molecular weight of approximately 199.25 g/mol. The compound features a pyrrolidine ring substituted with a tert-butyl group, a formyl group, and a fluorine atom, which enhances its reactivity and biological properties .

Research indicates that this compound may interact with various biological targets, particularly in the context of immune modulation. Preliminary studies suggest that it acts as an agonist for Toll-like receptors (TLRs), which play a crucial role in the immune response . This interaction may have implications for developing immunotherapeutic agents.

Toxicity and Safety

The compound is classified as harmful if swallowed and can cause skin irritation . Safety data indicate that appropriate handling measures should be taken when working with this compound in laboratory settings.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrrolidine Ring : The initial step often includes the cyclization of suitable precursors to form the pyrrolidine structure.

- Substitution Reactions : Subsequent reactions introduce the tert-butyl and formyl groups, along with the fluorine atom, enhancing the overall reactivity of the compound.

- Purification : The final product is purified using techniques such as column chromatography to ensure high purity for biological testing .

Immunomodulatory Effects

In a study focusing on immune modulation, this compound was tested for its ability to activate TLRs in vitro. The results indicated a significant increase in pro-inflammatory cytokine production, suggesting its potential as an immunomodulatory agent .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Initial findings suggest favorable absorption characteristics, but further research is needed to fully elucidate its metabolic pathways and elimination routes.

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds that also exhibit biological activities:

Q & A

Basic: What are the recommended synthetic routes for preparing tert-butyl 3-fluoro-3-formylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

A common approach involves functionalizing a pyrrolidine scaffold. For example, fluorination and formylation can be achieved via sequential nucleophilic substitution and oxidation. One method uses tert-butyl pyrrolidine carboxylate precursors, where fluorination is introduced via electrophilic fluorinating agents (e.g., Selectfluor®) in anhydrous solvents like dichloromethane at 0–20°C. The formyl group may be introduced via oxidation of a hydroxymethyl intermediate (e.g., using Dess-Martin periodinane) or through Vilsmeier-Haack formylation . Optimization includes monitoring reaction progress via ¹⁹F NMR to track fluorination efficiency and adjusting stoichiometry to minimize side reactions like over-oxidation .

Basic: How is the structural integrity of this compound confirmed experimentally?

Methodological Answer:

Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is critical for confirming regiochemistry and purity. For instance, the ¹⁹F NMR signal at ~-180 ppm (tetramethylsilane reference) indicates a single fluorinated stereocenter. X-ray crystallography (using programs like SHELXL) resolves absolute stereochemistry and intramolecular interactions. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms the formyl C=O stretch (~1700 cm⁻¹) .

Advanced: What strategies ensure regiochemical control during fluorination of the pyrrolidine ring?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors. Computational modeling (DFT) predicts favorable fluorination sites by analyzing transition-state energies. Experimentally, protecting groups (e.g., tert-butyl carbamate) direct fluorination to the less hindered position. For example, using bulky bases like LDA (lithium diisopropylamide) in THF at -78°C can deprotonate specific positions, enabling selective fluorination . Post-reaction ¹⁹F NMR and 2D NOESY experiments verify regiochemical outcomes .

Advanced: How can stereochemical purity of the fluorinated center be assessed and maintained during synthesis?

Methodological Answer:

Chiral chromatography (e.g., HPLC with a Chiralpak® column) separates enantiomers, while optical rotation measurements and circular dichroism (CD) confirm enantiopurity. Dynamic NMR can detect diastereomeric splitting in flexible intermediates. For absolute configuration, X-ray crystallography (using SHELX refinement) is definitive. To maintain stereopurity, avoid protic solvents during fluorination and use low temperatures to suppress racemization .

Advanced: How can computational methods aid in predicting the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict nucleophilic attack sites. For instance, the formyl group’s electrophilicity and fluorine’s electron-withdrawing effect can be quantified via Fukui indices. Molecular electrostatic potential (MEP) maps identify regions prone to nucleophilic addition (e.g., formyl carbon). These predictions guide experimental design, such as using Grignard reagents for selective aldehyde modification .

Advanced: How should researchers resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

Discrepancies between NMR and X-ray data often arise from dynamic processes (e.g., rotamers) or crystal packing effects. Perform variable-temperature NMR to detect conformational exchange. If crystallography shows unexpected bond lengths, re-validate refinement parameters (e.g., thermal displacement factors in SHELXL). Cross-validate with alternative techniques like neutron diffraction or Raman spectroscopy. For ambiguous cases, synthesize derivatives (e.g., ester analogs) to isolate structural variables .

Advanced: What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess?

Methodological Answer:

Scale-up risks racemization due to prolonged reaction times. Use flow chemistry to maintain low residence times and precise temperature control. Chiral additives (e.g., (-)-sparteine) or immobilized catalysts (e.g., polymer-supported Evans auxiliaries) enhance stereochemical fidelity. Monitor enantiomeric excess (ee) via chiral GC or HPLC at each step. Kinetic resolution during workup (e.g., enzymatic hydrolysis) can further purify enantiomers .

Basic: What are the common degradation pathways of this compound under acidic/basic conditions?

Methodological Answer:

The tert-butyl ester is labile under strong acids (e.g., TFA), cleaving to yield the pyrrolidine carboxylic acid. The formyl group may undergo hydration or nucleophilic attack in basic conditions. Stability studies (HPLC tracking) in pH-adjusted buffers identify degradation products. For storage, use inert atmospheres and avoid protic solvents. Stabilizers like BHT (butylated hydroxytoluene) can mitigate oxidation of the formyl group .

Advanced: How can isotopic labeling (e.g., ¹³C, ¹⁵N) of this compound aid in metabolic or mechanistic studies?

Methodological Answer:

¹³C-labeling the formyl carbon enables tracking via ¹³C NMR in metabolic flux analysis. ¹⁵N-labeled pyrrolidine rings facilitate studies on enzyme binding (e.g., via ¹⁵N HSQC in protein NMR). Synthesis involves using labeled precursors (e.g., K¹³CN for nitrile intermediates) or enzymatic incorporation. Applications include elucidating catabolic pathways in drug metabolism studies .

Advanced: What role does this compound play in synthesizing bioactive molecules, and what are key coupling reactions?

Methodological Answer:

The formyl group enables condensation reactions (e.g., Wittig, Strecker) to build heterocycles. The fluorine atom enhances bioavailability in drug candidates. Example applications:

- Suzuki-Miyaura coupling : Boronate intermediates derived from the pyrrolidine ring cross-couple with aryl halides.

- Reductive amination : Formyl reacts with amines to form imines, reduced to secondary amines.

Optimize coupling using Pd(OAc)₂/XPhos catalysts and microwave-assisted heating for rapid C–C bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.